3-Quinuclidinyl benzilate (QNB) is a synthetic chemical compound that belongs to the class of muscarinic acetylcholine receptor (mAChR) antagonists. [] It acts as a potent non-competitive antagonist, meaning it binds to the mAChR at a site distinct from the acetylcholine binding site and prevents acetylcholine from activating the receptor. [, ] QNB exhibits high affinity for mAChRs, particularly the M1 and M2 subtypes. [] Due to its high potency and long duration of action, QNB has been primarily investigated for its effects on the central and peripheral nervous systems in various animal models. [, ]
3-Quinuclidinyl benzilate was first synthesized in the early 1960s during research into chemical agents for military use. It was developed by the United States Army and has been classified under Schedule 2 by the Organisation for the Prohibition of Chemical Weapons due to its potential for misuse in warfare. The compound acts primarily as an antagonist of muscarinic acetylcholine receptors, leading to various physiological and psychological effects .
The synthesis of 3-quinuclidinyl benzilate typically involves the reaction of methyl benzilate with 3-quinuclidinol in the presence of metallic sodium as a catalyst. Two notable methods include:
3-Quinuclidinyl benzilate has a complex molecular structure characterized by:
The compound exhibits stereochemistry due to the presence of chiral centers in both the quinuclidine and benzilic acid components .
3-Quinuclidinyl benzilate can undergo hydrolysis in alkaline solutions, yielding benzylic acid and 3-quinuclidinol. This reaction occurs rapidly at high pH levels (pH > 11), which can significantly affect its stability in various environments .
As an antagonist of muscarinic acetylcholine receptors, BZ inhibits acetylcholine's action at these sites, leading to a range of physiological effects such as increased heart rate and pupil dilation. This mechanism underlies its use as an incapacitating agent .
The mechanism of action for 3-quinuclidinyl benzilate primarily involves:
Studies indicate that BZ may also interact with serotonin receptors, contributing to its hallucinogenic effects .
The median lethal dose for humans is estimated between 0.5 to 3 mg/kg, indicating high toxicity relative to other anticholinergic agents . Symptoms of exposure include cognitive dysfunction, hallucinations, mydriasis (pupil dilation), tachycardia, and other anticholinergic toxidrome manifestations .
3-Quinuclidinyl benzilate has several applications:
Despite its potential applications, ethical considerations regarding its use have led to limited research and development post-synthesis .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3